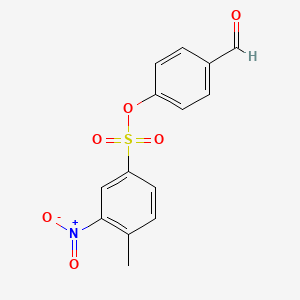

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate

Description

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C14H11NO6S. It is known for its unique chemical structure, which includes a formyl group, a methyl group, and a nitrobenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

(4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNCVIXBCVBMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate typically involves the reaction of 4-formylphenol with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: 4-Formylbenzoic acid.

Reduction: 4-Formylphenyl 4-methyl-3-aminobenzenesulfonate.

Substitution: Corresponding sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate is primarily explored for its role as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise as potential therapeutic agents.

1. Antitubercular Activity

Recent studies have linked derivatives of this compound to antitubercular activities. A series of compounds synthesized by linking isoniazid to sulfonate esters exhibited significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship indicated that modifications at the para position of the phenyl ring greatly influenced biological efficacy, with certain substituents yielding low minimum inhibitory concentration (MIC) values against Mtb strains .

2. Progesterone Receptor Modulation

The compound's derivatives have been investigated as nonsteroidal progesterone receptor antagonists. In a study, various benzenesulfonamide derivatives were synthesized from the compound and assessed for their binding affinity to progesterone receptors. The results indicated that specific modifications could enhance selectivity and potency, suggesting potential applications in treating gynecological disorders such as endometriosis and uterine leiomyoma .

Materials Science Applications

This compound can also be utilized in the development of advanced materials.

1. Synthesis of Functional Polymers

The compound serves as a building block for synthesizing functional polymers with tailored properties. For instance, its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

2. Fluorinated Derivatives

Fluorination of the compound can lead to derivatives with enhanced bioactivity and stability. Fluorinated sulfonates derived from this compound have been studied for their insecticidal properties, indicating potential use in agricultural applications .

Environmental Applications

The environmental implications of this compound are notable, particularly concerning its degradation products.

1. Pollution Monitoring

Research has shown that sulfonated compounds can act as indicators for pollution levels in aquatic environments. The degradation pathways of these compounds are being studied to understand their environmental fate and toxicity .

2. Bioremediation Potential

There is growing interest in utilizing modified forms of the compound in bioremediation processes aimed at detoxifying contaminated sites. The ability of certain derivatives to bind heavy metals suggests their application in removing pollutants from soil and water .

Data Tables

Case Study 1: Antitubercular Activity

A study synthesized a series of novel compounds derived from this compound linked with isoniazid. The most active derivative demonstrated an MIC value significantly lower than that of standard treatments against Mtb strains, highlighting the compound's potential as a new antitubercular agent .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation pathways of sulfonated compounds revealed that certain derivatives can serve as effective indicators for environmental monitoring. The study emphasized the importance of understanding the environmental fate of these compounds to mitigate pollution risks .

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-Formylphenylboronic acid

- 4-Formylphenyl 4-methylbenzenesulfonate

- 4-Formylphenyl 3-nitrobenzenesulfonate

Uniqueness

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate is unique due to the presence of both a nitro group and a sulfonate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 634592-98-6

- Molecular Formula : C15H14N2O5S

- Molecular Weight : 342.35 g/mol

The biological activity of this compound is likely mediated through several mechanisms:

- Target Interactions : Similar compounds have shown the ability to bind to various biological targets, including enzymes and receptors involved in inflammation and tumor growth.

- Covalent Bond Formation : The compound may form covalent bonds with target proteins, altering their function and influencing biochemical pathways related to disease processes .

- Biochemical Pathways : It is hypothesized that the compound may affect pathways involved in oxidative stress, inflammation, and cellular proliferation.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that related sulfonate esters possess antimicrobial effects against bacteria and fungi .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by inhibiting specific pathways associated with inflammatory responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of sulfonate esters, including 4-formylphenyl derivatives:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic efficacy:

- Absorption : The presence of polar functional groups suggests good solubility in aqueous environments, which may enhance absorption.

- Distribution : Compounds similar to this sulfonate ester often exhibit widespread distribution in biological tissues due to their chemical nature.

- Metabolism and Excretion : The metabolic pathways are likely influenced by the compound's structure, potentially leading to various metabolites that could also exhibit biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.